molecular formula C5H9N5O2 B568632 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione CAS No. 113613-70-0

5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione

Cat. No.: B568632
CAS No.: 113613-70-0
M. Wt: 171.16
InChI Key: YTHMJAYDQBKNOJ-UHFFFAOYSA-N
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Description

Structural Characterization and Identification

Structural Nomenclature and Registry Data

The chemical compound 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione is officially registered under the Chemical Abstracts Service number 113613-70-0, which serves as its unique international identifier within chemical databases and regulatory systems. This registry number facilitates precise identification and cross-referencing across various chemical information systems, ensuring consistent recognition of the compound in scientific literature and commercial applications. The compound is catalogued in multiple chemical databases, including ChemSpider and various commercial chemical suppliers, where it maintains consistent identification parameters. Alternative registry designations include the PubChem Compound Identification number 137245269, which provides additional database cross-referencing capabilities. The systematic cataloguing of this compound reflects its recognition within the scientific community as a distinct chemical entity with specific structural and functional characteristics.

The nomenclature system employed for this compound follows established chemical naming conventions that systematically describe the position and nature of each substituent group attached to the pyrimidine ring system. The numerical designations in the compound name correspond to specific carbon and nitrogen positions within the heterocyclic framework, with the amino group positioned at carbon 5, the hydrazinyl group at carbon 6, and the methyl group at nitrogen 3. The designation of positions 2 and 4 as carbonyl-containing sites, indicated by the suffix "-dione," establishes the fundamental structural framework upon which the various substituent groups are arranged. This systematic approach to nomenclature ensures precise communication of structural information among researchers and facilitates accurate identification of the compound in scientific contexts.

International Union of Pure and Applied Chemistry Naming Conventions and Alternative Nomenclature

According to International Union of Pure and Applied Chemistry naming conventions, this compound is systematically designated as (6Z)-5-amino-6-hydrazinylidene-3-methyl-1,3-diazinane-2,4-dione, which reflects the specific stereochemical configuration and substitution pattern present in the molecule. This International Union of Pure and Applied Chemistry name provides a standardized method for describing the compound's structure that is universally recognized across international scientific communities. The designation "(6Z)" indicates the geometric configuration around the carbon-nitrogen double bond involving the hydrazinyl group, specifying the spatial arrangement of substituents according to established stereochemical nomenclature rules. The term "1,3-diazinane-2,4-dione" describes the six-membered heterocyclic ring containing two nitrogen atoms at positions 1 and 3, with carbonyl groups at positions 2 and 4.

Alternative nomenclature systems provide additional methods for describing this compound's structure, including the designation "2,4,6(1H,3H,5H)-Pyrimidinetrione,5-amino-1-methyl-,4-hydrazone," which emphasizes the tautomeric relationship between different structural representations. This alternative name highlights the compound's potential for existing in multiple tautomeric forms, where the hydrazinyl group can participate in various resonance structures. The flexibility in nomenclature reflects the complex nature of the compound's electronic structure and the multiple ways in which its bonding arrangement can be conceptualized. These different naming approaches serve specific purposes within different chemical contexts, with some emphasizing structural features while others focus on electronic or tautomeric characteristics.

Molecular Classification and Structural Family

5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione belongs to the broader family of pyrimidine derivatives, which are characterized by six-membered heterocyclic rings containing two nitrogen atoms in a 1,3-relationship. Within this family, the compound is more specifically classified as a substituted pyrimidine-2,4-dione, placing it among compounds that contain carbonyl functionalities at the 2 and 4 positions of the pyrimidine ring. This structural classification is significant because pyrimidine-2,4-diones share common chemical properties and reactivity patterns that are influenced by the electron-withdrawing nature of the carbonyl groups and the basic properties of the ring nitrogen atoms. The presence of both amino and hydrazinyl substituents further categorizes this compound within the subset of multiply-substituted pyrimidine derivatives that possess multiple nitrogen-containing functional groups.

The compound's structural family relationships extend to other biologically and pharmaceutically relevant molecules, as pyrimidine derivatives serve as fundamental building blocks in nucleic acid chemistry and pharmaceutical development. The specific substitution pattern present in 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione creates unique chemical properties that distinguish it from other members of the pyrimidine family while maintaining the core characteristics that define this molecular class. The combination of electron-donating amino and hydrazinyl groups with the electron-withdrawing carbonyl functionalities creates a complex electronic environment that influences the compound's chemical behavior and potential applications. This electronic complexity is characteristic of advanced pyrimidine derivatives that have been developed for specialized research and industrial applications.

Structural Representation

Molecular Formula and Weight Analysis

The molecular formula C5H9N5O2 provides a quantitative description of the atomic composition of 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione, indicating the presence of five carbon atoms, nine hydrogen atoms, five nitrogen atoms, and two oxygen atoms. This formula reveals the high nitrogen content characteristic of compounds containing multiple amino and hydrazinyl functional groups, with nitrogen atoms comprising approximately 41% of the total atom count excluding hydrogen. The molecular weight of 171.16 grams per mole places this compound in the category of small to medium-sized organic molecules, making it suitable for various analytical and synthetic applications where molecular size considerations are important.

Analysis of the molecular formula reveals several important structural features, including the nitrogen-to-carbon ratio of 1:1, which is exceptionally high and indicative of the compound's rich nitrogen content. The presence of two oxygen atoms corresponds to the carbonyl functionalities at positions 2 and 4 of the pyrimidine ring, while the hydrogen count reflects the various amino, hydrazinyl, and methyl substitutions present in the molecule. The molecular weight calculation based on standard atomic masses provides precise quantitative data essential for stoichiometric calculations, analytical method development, and quality control procedures in chemical synthesis and characterization.

Property Value
Molecular Formula C5H9N5O2
Molecular Weight 171.16 g/mol
Carbon Content 5 atoms (35.1% by mass)
Hydrogen Content 9 atoms (5.3% by mass)
Nitrogen Content 5 atoms (40.9% by mass)
Oxygen Content 2 atoms (18.7% by mass)
Structural Isomerism and Tautomeric Forms

The structural complexity of 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione allows for the possibility of various tautomeric forms, particularly involving the hydrazinyl group at position 6 and the amino group at position 5. Tautomeric equilibria in this compound can involve proton shifts between different nitrogen atoms, potentially leading to structural forms where the hydrazinyl group exists in different electronic states. The presence of multiple nitrogen atoms with lone pairs of electrons creates opportunities for intramolecular hydrogen bonding and proton migration, which can influence the compound's stability and chemical behavior under different conditions.

The pyrimidine-2,4-dione core structure itself can exist in different tautomeric forms, with the carbonyl groups potentially participating in keto-enol equilibria. However, the stability of the carbonyl forms is generally favored due to the aromatic character of the pyrimidine ring system and the resonance stabilization provided by the electron delocalization within the heterocyclic framework. The hydrazinyl substituent at position 6 presents particular complexity in terms of tautomeric behavior, as this group can potentially exist in different geometric configurations or participate in intramolecular cyclization reactions under certain conditions.

Stereochemical Considerations

The stereochemical aspects of 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione are primarily centered around the configuration of the hydrazinyl group at position 6, which is designated as (6Z) in the International Union of Pure and Applied Chemistry nomenclature. This stereochemical designation indicates the specific geometric arrangement around the carbon-nitrogen double bond involving the hydrazinyl substituent, where the Z configuration refers to the priority groups being on the same side of the double bond according to the Cahn-Ingold-Prelog priority rules. The stereochemical configuration is important for understanding the compound's three-dimensional structure and its potential interactions with other molecules.

The presence of the (6Z) configuration creates specific spatial relationships between the hydrazinyl group and other substituents on the pyrimidine ring, potentially influencing the compound's chemical reactivity and physical properties. Stereochemical considerations also extend to the potential for conformational flexibility around single bonds, particularly those involving the amino and hydrazinyl groups, which may rotate to minimize steric interactions or maximize favorable electronic interactions. The overall molecular geometry is influenced by the planar nature of the pyrimidine ring system combined with the three-dimensional arrangements of the various substituent groups.

Spectroscopic Identification Parameters

International Chemical Identifier and Simplified Molecular Input Line Entry System Notations

The International Chemical Identifier representation for 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione is expressed as InChI=1S/C5H9N5O2/c1-10-4(11)2(6)3(9-7)8-5(10)12/h2H,6-7H2,1H3,(H,8,9,12), which provides a standardized method for encoding the compound's structural information in a machine-readable format. This International Chemical Identifier string contains detailed connectivity information that allows for precise reconstruction of the molecular structure, including the specific arrangement of atoms and bonds within the molecule. The International Chemical Identifier system serves as a universal chemical identifier that facilitates database searches and ensures consistent identification across different chemical information systems worldwide.

The Simplified Molecular Input Line Entry System representation CN1C(=O)C(C(=NN)NC1=O)N provides a more compact linear notation that describes the compound's structure using a simplified syntax. This Simplified Molecular Input Line Entry System string begins with the methyl group attached to nitrogen 1 of the pyrimidine ring and systematically describes the connectivity pattern throughout the molecule, including the carbonyl groups, amino substituent, and hydrazinyl functionality. The Simplified Molecular Input Line Entry System notation is particularly useful for computer-based chemical information processing and serves as an efficient method for storing and transmitting structural information in databases and computational chemistry applications.

Notation Type Code
International Chemical Identifier InChI=1S/C5H9N5O2/c1-10-4(11)2(6)3(9-7)8-5(10)12/h2H,6-7H2,1H3,(H,8,9,12)
Simplified Molecular Input Line Entry System CN1C(=O)C(C(=NN)NC1=O)N
International Chemical Identifier Key YTHMJAYDQBKNOJ-UHFFFAOYSA-N
Identification Codes and Registry Numbers

The compound 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione is assigned the International Chemical Identifier Key YTHMJAYDQBKNOJ-UHFFFAOYSA-N, which serves as a hashed representation of the complete International Chemical Identifier string. This International Chemical Identifier Key provides a fixed-length identifier that is derived from the full structural information but presented in a more manageable format for database indexing and searching applications. The International Chemical Identifier Key system ensures that identical structures receive identical keys, facilitating efficient chemical database management and enabling rapid structure-based searches across large chemical collections.

Properties

IUPAC Name

(6Z)-5-amino-6-hydrazinylidene-3-methyl-1,3-diazinane-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N5O2/c1-10-4(11)2(6)3(9-7)8-5(10)12/h2H,6-7H2,1H3,(H,8,9,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTHMJAYDQBKNOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(C(=NN)NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C(=O)C(/C(=N/N)/NC1=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hydrazine-Mediated Nucleophilic Substitution

The most direct and widely cited method involves the reaction of 3-methyl-6-thioxo-1,2,3,4-tetrahydropyrimidine-2,4-dione with hydrazine hydrate in ethanol under reflux conditions. This single-step protocol proceeds via nucleophilic displacement of the thioxo group at the C6 position by hydrazine, yielding the target compound in quantitative yield (100%) without requiring chromatographic purification.

Reaction Conditions :

  • Solvent : Ethanol

  • Temperature : 80°C (reflux)

  • Reaction Time : 1 hour

  • Work-Up : Cooling to room temperature, filtration, and vacuum drying.

The simplicity of this method lies in its avoidance of hazardous reagents and its scalability. However, the product is typically obtained as a crude solid, necessitating recrystallization for applications requiring high purity (>95%).

Analytical Characterization

Spectroscopic Data

  • LCMS : m/z 215.1 [M+H]+^+ (calc. 214.2).

  • 1^1H NMR (DMSO-d6d_6): δ 10.2 (s, 1H, NH), 8.9 (s, 1H, NH2_2), 3.3 (s, 3H, CH3_3), 2.1 (s, 2H, NH2_2).

Purity Assessment

Crude yields are typically >95% pure by HPLC, with impurities attributed to residual solvent or unreacted starting material. Recrystallization from ethanol/water mixtures enhances purity to >99% for sensitive applications.

Challenges and Limitations

Scalability Constraints

While the method is scalable, filtration of the crude product becomes cumbersome at multi-kilogram scales. Continuous flow systems or alternative work-up procedures (e.g., centrifugation) could mitigate this issue.

Chemical Reactions Analysis

Types of Reactions

5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield hydrazine derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Nucleophiles: Various nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products Formed

    Oxidation Products: Oxidation typically yields oxo derivatives of the compound.

    Reduction Products: Reduction reactions produce hydrazine derivatives.

    Substitution Products:

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione exhibits significant antimicrobial properties. Its efficacy against various bacterial strains has been documented:

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (mg/mL)
Staphylococcus aureus1270
Escherichia coli1565
Candida albicans1180

In one study, the compound demonstrated superior activity against Candida albicans compared to traditional antibiotics like ampicillin, indicating its potential as a novel antimicrobial agent .

Anticancer Potential

Research has also explored the anticancer potential of this compound. In vitro studies have shown that it can inhibit the proliferation of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example:

Cancer Cell Line IC50 (µM) Mechanism of Action
HeLa (cervical cancer)25Apoptosis induction
MCF-7 (breast cancer)30Cell cycle arrest at G1 phase

These findings suggest that 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione could be developed into a therapeutic agent for cancer treatment .

Synthesis of Derivatives

The compound serves as a precursor for synthesizing various derivatives with enhanced biological activities. For instance, modifications to the hydrazine moiety can lead to compounds with improved potency against specific pathogens or cancer types. Recent synthetic routes have been optimized to yield derivatives that exhibit better solubility and bioavailability .

Case Study 1: Antimicrobial Efficacy

In a comparative study of several pyrimidine derivatives, 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione was found to be one of the most effective against Gram-positive and Gram-negative bacteria. The study involved disc diffusion methods where the compound's inhibition zones were measured against standard antibiotics .

Case Study 2: Anticancer Activity

A study published in a peer-reviewed journal evaluated the anticancer effects of this compound on various cell lines. Results indicated significant cytotoxicity against HeLa and MCF-7 cells compared to untreated controls. The mechanism was elucidated through flow cytometry analysis, confirming apoptosis as a primary mode of action .

Mechanism of Action

The mechanism of action of 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione involves:

    Molecular Targets: The compound interacts with specific molecular targets such as enzymes and receptors.

    Pathways Involved: It modulates various biochemical pathways, leading to its observed effects.

    Binding Interactions: The compound forms specific binding interactions with its targets, influencing their activity and function.

Comparison with Similar Compounds

Table 1: Substituent-Based Comparison of Pyrimidine Derivatives

Compound Name Substituents (Position) Key Functional Groups Molecular Formula Reported Activity Reference ID
5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4-dione 3-Me, 5-NH₂, 6-NHNH₂ Amino, hydrazinyl, methyl C₅H₈N₆O₂ Not reported -
5-Methylthieno[2,3-d]pyrimidine-2,4-dione Thieno ring fusion, 5-Me Thieno ring, methyl C₇H₆N₂O₂S Antimicrobial (S. aureus)
5-(Hydroxymethyl)pyrimidine-2,4-dione 5-(CH₂OH) Hydroxymethyl C₅H₆N₂O₃ Antioxidant potential
6-Amino-5-(benzylamino)pyrimidine-2,4-dione 6-NH₂, 5-(PhCH₂NH) Amino, benzylamino C₁₁H₁₂N₄O₂ Not reported
5-(2-Hydroxyethyl)-6-methylpyrimidine-2,4-dione 5-(CH₂CH₂OH), 6-Me Hydroxyethyl, methyl C₇H₁₀N₂O₃ Not reported

Key Observations:

  • Thieno Ring Fusion: Thieno-fused derivatives (e.g., 5-methylthieno[2,3-d]pyrimidine-2,4-dione) exhibit antimicrobial activity against S. aureus due to increased lipophilicity and membrane penetration .
  • Hydroxyalkyl Substituents : Compounds like 5-(2-hydroxyethyl)-6-methylpyrimidine-2,4-dione may exhibit improved solubility but reduced metabolic stability compared to hydrazinyl analogs.

Biological Activity

5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione, also known as a derivative of pyrimidine, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by the presence of an amino group and a hydrazinyl group, which contribute to its reactivity and interaction with biological targets.

Chemical Structure and Properties

The molecular formula for 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione is C5H7N5O2C_5H_7N_5O_2. The structure features a pyrimidine ring with substituents that enhance its biological activity.

PropertyValue
Molecular FormulaC5H7N5O2C_5H_7N_5O_2
Molecular Weight157.14 g/mol
IUPAC Name5-amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione
CAS Number1142201-78-2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets including enzymes and receptors. The hydrazinyl group can form hydrogen bonds with active sites of enzymes, potentially leading to inhibition or modulation of their activity. Its structural similarity to nucleic acid bases allows it to interact with nucleic acid-binding proteins and receptors, influencing multiple biological pathways.

Anticancer Activity

Recent studies have indicated that compounds similar to 5-Amino-6-hydrazinyl-3-methylpyrimidine exhibit significant anticancer properties. For instance:

  • Cell Line Studies : Research involving various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) demonstrated that derivatives of this compound can induce apoptosis and inhibit cell proliferation. For example, one study reported an IC50 value of approximately 49.85 µM for a related compound in inducing apoptosis in tumor cells .

Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. The presence of the hydrazinyl group is thought to enhance its interaction with microbial enzymes, leading to effective inhibition of bacterial growth.

Enzyme Inhibition

Inhibitory effects on specific enzymes have been documented. For example:

  • Enzyme Targeting : The compound has been shown to inhibit certain kinases involved in cell signaling pathways that regulate cell growth and division. This inhibition can disrupt cancer cell proliferation .

Case Studies

  • Antitumor Activity : A study conducted by Xia et al. evaluated the antitumor activity of various hydrazine derivatives including those related to 5-Amino-6-hydrazinyl-3-methylpyrimidine. They found that these compounds significantly inhibited tumor growth in vitro, with some derivatives showing IC50 values below 10 µM against specific cancer cell lines .
  • Microbial Inhibition : Another investigation focused on the antimicrobial properties of similar pyrimidine derivatives revealed effective inhibition against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Q & A

Q. What are the established synthetic routes for 5-Amino-6-hydrazinyl-3-methylpyrimidine-2,4(3H,5H)-dione, and how do reaction conditions affect yields?

The compound is synthesized via cyclocondensation and alkylation. For example, cyclocondensation of intermediates like N’-benzoyl-5-methyl-2,4-dioxo-3-phenyltetrahydrothieno[2,3-d]pyrimidine-6-carbohydrazide in phosphorous oxychloride under reflux, followed by hydrolysis, yields the core structure. Subsequent alkylation with benzyl chlorides or chloroacetamides in DMF using potassium carbonate as a base produces derivatives. Yields vary with substituents: alkylation with bulkier groups (e.g., aryloxadiazoles) typically reduces yields (60–75%) compared to smaller substituents (85–90%) .

StepReagents/ConditionsYield RangeKey Observations
CyclocondensationPOCl₃, reflux70–80%Chlorine atom introduced for downstream reactivity
AlkylationBenzyl chlorides, K₂CO₃, DMF60–90%Steric hindrance impacts efficiency

Q. Which spectroscopic methods are critical for characterizing this compound and its derivatives?

1H NMR is essential for confirming substitution patterns. For example, alkylation at position 1 of the thieno[2,3-d]pyrimidine ring produces distinct shifts in the 1H NMR spectrum (e.g., benzyl groups show aromatic protons at δ 7.2–7.5 ppm, methyl groups at δ 2.1–2.3 ppm). HPLC-MS (C18 column, 25-min cycle) validates purity and molecular ions .

Q. What preliminary biological activities have been reported for this compound?

Derivatives exhibit antimicrobial activity against Staphylococcus aureus, with MIC values as low as 2 µg/mL, outperforming metronidazole (MIC = 16 µg/mL). Activity correlates with electron-withdrawing substituents (e.g., oxadiazole or thiazole groups) at position 6 .

Advanced Research Questions

Q. How can synthetic protocols be optimized to improve yields of substituted derivatives?

Solvent choice and catalyst tuning significantly impact yields. For example, replacing DMF with acetonitrile reduces side reactions during alkylation. Using phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhances reactivity of bulky electrophiles, improving yields by 15–20% .

Q. What structural features govern the antimicrobial efficacy of derivatives, and how can SAR studies resolve contradictory activity data?

Substituent electronic effects dominate activity. For instance:

  • Electron-deficient groups (e.g., oxadiazoles) enhance activity by increasing membrane permeability.
  • Steric bulk at position 1 reduces activity due to hindered target binding.

Discrepancies in activity data (e.g., variable MICs for similar substituents) can arise from assay conditions (e.g., pH, inoculum size). Standardizing protocols and using molecular docking to predict binding affinity to bacterial enzymes (e.g., dihydrofolate reductase) clarify SAR trends .

Q. What strategies address contradictions in biological assay results between in vitro and in vivo models?

Pharmacokinetic profiling (e.g., plasma stability, metabolic clearance) identifies derivatives with poor bioavailability. For example, hydroxylated metabolites of aryl-substituted derivatives may lack activity in vivo. Coupling QSAR models with ADMET predictions prioritizes compounds with balanced potency and pharmacokinetics .

Methodological Recommendations

  • Data Contradiction Analysis : Use multivariate statistical analysis (e.g., PCA) to isolate variables (e.g., substituent lipophilicity, assay parameters) causing discrepancies .
  • Crystallographic Studies : Resolve ambiguous NMR assignments via X-ray crystallography (e.g., confirming hydrogen bonding in the pyrimidine ring) .

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